5-Methyl-2-(2-propoxyethoxy)aniline

Lipophilicity ADME Drug Design

Select 5-Methyl-2-(2-propoxyethoxy)aniline for enhanced membrane permeability (LogP 2.8 vs. 1.82 for des-methyl). Its 5-methyl group provides a synthetic handle and unique sterics, while the 2-propoxyethoxy chain increases TPSA (133.04 Ų) for superior H-bonding capacity versus fluoro analogs. Available at ≥95% purity, ensuring reproducible results. Secure your supply chain with this key lipophilic building block.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 946715-69-1
Cat. No. B3172140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(2-propoxyethoxy)aniline
CAS946715-69-1
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCCOCCOC1=C(C=C(C=C1)C)N
InChIInChI=1S/C12H19NO2/c1-3-6-14-7-8-15-12-5-4-10(2)9-11(12)13/h4-5,9H,3,6-8,13H2,1-2H3
InChIKeyCPQGFTFIDALXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(2-propoxyethoxy)aniline: A Specialized Aniline Building Block for Research & Development


5-Methyl-2-(2-propoxyethoxy)aniline (CAS 946715-69-1) is an aromatic amine derivative characterized by a 5-methyl substituent and a 2-propoxyethoxy ether side chain on an aniline core . This compound belongs to the class of alkoxyanilines, which are widely used as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their tunable physicochemical properties and versatile reactivity . The specific combination of substituents in this molecule imparts distinct steric and electronic characteristics compared to other aniline derivatives, influencing its behavior in chemical reactions and biological systems .

Why 5-Methyl-2-(2-propoxyethoxy)aniline Cannot Be Simply Replaced by Other Aniline Derivatives


Substituting 5-Methyl-2-(2-propoxyethoxy)aniline with a closely related analog, such as 2-(2-propoxyethoxy)aniline or 5-fluoro-2-(2-propoxyethoxy)aniline, can significantly alter reaction outcomes and biological activity due to the divergent effects of the methyl, fluoro, or chloro substituents on molecular properties like lipophilicity, hydrogen-bonding capacity, and steric bulk . These variations directly impact the compound's behavior as a synthetic intermediate, its compatibility with specific reaction conditions, and its performance in target binding assays . Therefore, generic substitution without quantitative justification risks project failure and wasted resources .

Quantitative Differentiation of 5-Methyl-2-(2-propoxyethoxy)aniline Against Key Comparators


Molecular Weight & LogP Differentiation from 2-(2-Propoxyethoxy)aniline

5-Methyl-2-(2-propoxyethoxy)aniline exhibits a higher molecular weight (209.28 g/mol) and a predicted higher LogP (XLogP3: 2.8) compared to 2-(2-propoxyethoxy)aniline (195.26 g/mol, LogP: 1.82) . This ~14 g/mol increase and ~1 unit LogP shift indicates greater lipophilicity, which can enhance membrane permeability and alter distribution profiles in biological systems .

Lipophilicity ADME Drug Design

Hydrogen Bonding Capacity: Topological Polar Surface Area (TPSA) Comparison with 5-Fluoro Analog

The Topological Polar Surface Area (TPSA) of 5-Methyl-2-(2-propoxyethoxy)aniline is 133.04 Ų, while the 5-fluoro analog has a TPSA of 44.48 Ų . This 88.56 Ų difference is substantial and reflects the replacement of a methyl group with a fluorine atom, which significantly reduces hydrogen-bonding capacity and polar surface area .

Bioavailability Permeability Medicinal Chemistry

Purity Specification and Analytical Confidence for Reproducible Research

Commercially available 5-Methyl-2-(2-propoxyethoxy)aniline is supplied with a minimum purity specification of 95% as verified by Certificate of Analysis . This is consistent with many similar aniline derivatives, but the availability of a specific MDL number (MFCD08688381) and direct supplier quality assurance provides a defined baseline for procurement, ensuring experimental reproducibility compared to lower-purity or undefined alternatives .

Quality Control Reproducibility Procurement

Cost and Availability Benchmarking Against Structural Analogs

The price of 5-Methyl-2-(2-propoxyethoxy)aniline is approximately $279.90 to $328 per 500 mg from major suppliers . In comparison, 5-Fluoro-2-(2-propoxyethoxy)aniline is priced at $294 per 500 mg . This near parity in cost indicates that selecting the methyl-substituted compound does not impose a financial penalty, allowing researchers to choose based on chemical requirements rather than budget constraints .

Procurement Supply Chain Budget

Optimal Application Scenarios for 5-Methyl-2-(2-propoxyethoxy)aniline Based on Quantitative Differentiation


Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity

When a medicinal chemistry program requires a lipophilic aniline building block to improve membrane permeability or target engagement in hydrophobic pockets, 5-Methyl-2-(2-propoxyethoxy)aniline is a preferred choice over 2-(2-propoxyethoxy)aniline. Its higher LogP (2.8 vs. 1.82) provides a measurable advantage for modulating ADME properties, while its methyl group offers a synthetic handle for further derivatization .

Synthesis of Complex Molecules Requiring High Polarity and Hydrogen Bonding

For applications where strong intermolecular interactions are beneficial, such as in aqueous-phase reactions or target binding where hydrogen bonding is critical, 5-Methyl-2-(2-propoxyethoxy)aniline offers a TPSA of 133.04 Ų . This is significantly higher than the 5-fluoro analog (44.48 Ų) , making it the more polar and hydrogen-bond-capable candidate for these scenarios.

Cost-Conscious Research Projects with Stringent Purity Requirements

In academic or industrial settings where budget is a constraint but purity cannot be compromised, 5-Methyl-2-(2-propoxyethoxy)aniline is available at a price point ($279.90 - $328 per 500 mg) that is competitive with similar research-grade chemicals. Its 95% minimum purity specification ensures that experimental outcomes are not confounded by impurities, providing a reliable foundation for reproducible science .

Building Block for Proprietary Chemical Libraries in Pharmaceutical R&D

The unique combination of substituents in 5-Methyl-2-(2-propoxyethoxy)aniline provides a distinct chemical space for generating diverse compound libraries. Its molecular weight (209.28 g/mol) and LogP (2.8) position it within favorable ranges for drug-likeness, while its commercial availability from multiple suppliers ensures a secure supply chain for large-scale screening campaigns .

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